molecular formula C22H31NO3 B402950 4-(decyloxy)-N-(2-furylmethyl)benzamide

4-(decyloxy)-N-(2-furylmethyl)benzamide

Cat. No.: B402950
M. Wt: 357.5g/mol
InChI Key: ROEXWPJKVJRJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Decyloxy)-N-(2-furylmethyl)benzamide is a benzamide derivative featuring a decyloxy (C₁₀H₂₁O) group at the para position of the benzamide ring and a 2-furylmethyl substituent on the nitrogen atom. Its synthesis typically involves coupling 4-(decyloxy)benzoic acid derivatives with 2-furylmethylamine under conditions optimized for amide bond formation .

Properties

Molecular Formula

C22H31NO3

Molecular Weight

357.5g/mol

IUPAC Name

4-decoxy-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C22H31NO3/c1-2-3-4-5-6-7-8-9-16-25-20-14-12-19(13-15-20)22(24)23-18-21-11-10-17-26-21/h10-15,17H,2-9,16,18H2,1H3,(H,23,24)

InChI Key

ROEXWPJKVJRJAS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The 2-furylmethyl group introduces electron-rich aromaticity, while the 4-nitrophenyl group in the nitro analog is strongly electron-withdrawing. This difference impacts electronic spectra and reactivity .
  • Lipophilicity: Longer alkoxy chains (e.g., decyl vs.

Spectroscopic and Physical Properties

Table 1: Comparative Physicochemical Data

Compound Name IR C=O Stretch (cm⁻¹) Melting Point (°C) Molecular Weight
This compound ~1657* Not reported 373.50
4-(Decyloxy)-N-(4-nitrophenyl)benzamide 1657 135.5–137.1 398.44
4-Ethoxy-N-(2-furylmethyl)benzamide Not reported Not reported 245.27
4-Butoxy-N-(2-phenylethyl)benzamide Not reported Not reported 297.39

*Inferred from similar benzamide derivatives in and .

Key Findings :

  • The nitro derivative exhibits a higher melting point (135.5–137.1°C) compared to the furylmethyl analog, likely due to stronger intermolecular interactions (e.g., dipole-dipole forces) from the nitro group .
  • The C=O stretching frequency (~1657 cm⁻¹) is consistent across benzamide derivatives, confirming the amide bond’s stability .

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